molecular formula C5HBrClF3N2 B2691297 4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine CAS No. 2092315-17-6

4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine

Cat. No.: B2691297
CAS No.: 2092315-17-6
M. Wt: 261.43
InChI Key: RDDPVLYPBHHBJD-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine (molecular formula: C₅H₂BrClF₃N₂, molecular weight: 283.43 g/mol) is a halogenated pyridazine derivative characterized by a trifluoromethyl group at position 6, bromine at position 4, and chlorine at position 2. This compound serves as a versatile building block in medicinal chemistry and materials science due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and modulate physicochemical properties .

Properties

IUPAC Name

4-bromo-3-chloro-6-(trifluoromethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrClF3N2/c6-2-1-3(5(8,9)10)11-12-4(2)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDPVLYPBHHBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1C(F)(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine typically involves the halogenation of pyridazine derivatives. One common method includes the reaction of 3-chloro-6-(trifluoromethyl)pyridazine with bromine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine is explored for its potential as a pharmacophore in drug development. Its structural characteristics allow it to interact with various biological targets, leading to significant therapeutic effects.

  • Enzyme Inhibition : The compound has shown promise in inhibiting histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative diseases such as Huntington's disease. This inhibition can lead to altered gene expression and cell cycle regulation.
  • Antimicrobial Activity : It exhibits antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in antibiotic development.

Agrochemicals

The compound is utilized in the synthesis of agrochemicals, including pesticides and herbicides. Its ability to disrupt biological pathways in pests makes it an effective agent in agricultural applications.

  • Pesticide Development : Research indicates that compounds similar to this compound can enhance crop resistance to pests and diseases through their biochemical interactions.

Material Sciences

In material sciences, this compound is employed in the synthesis of advanced materials with unique electronic and optical properties. Its trifluoromethyl group imparts significant electron-withdrawing characteristics, enhancing its utility in various synthetic applications.

Case Study 1: Inhibition of Histone Deacetylases

A study demonstrated that derivatives of pyridine compounds could effectively inhibit HDACs at submicromolar concentrations. This inhibition was linked to significant changes in gene expression patterns associated with cancer cell proliferation and survival.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against various bacterial strains. The compound's mechanism of action involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Case Study 3: Agrochemical Applications

In agricultural studies, the compound was utilized as a precursor in Suzuki-Miyaura cross-coupling reactions to synthesize novel agrochemicals. These compounds exhibited enhanced efficacy against common agricultural pests, demonstrating the utility of this compound in crop protection strategies.

Comparison with Similar Compounds

Substituent Position and Halogen Variations

The biological and chemical properties of pyridazine derivatives are highly sensitive to substituent positions and halogen types. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-Bromo-6-(trifluoromethyl)pyridazine C₅H₂BrF₃N₂ 240.98 174607-37-5 Lacks chlorine at position 3
3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine C₆H₄ClF₃N₂ 214.56 Not specified Methyl at position 6; chlorine at position 3
5-Bromo-4-(trifluoromethyl)-1,3-thiazole C₄HBrF₃N₂S 238.02 Not specified Thiazole core; different heterocycle
3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine C₁₃H₈BrClN₄ 350.59 19601-74-2 Imidazo-pyridazine scaffold; phenyl group

Key Observations :

  • Halogen Effects: The presence of both bromine and chlorine in the target compound may enhance electrophilic reactivity compared to mono-halogenated analogs like 3-Bromo-6-(trifluoromethyl)pyridazine.
  • Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group at position 6 stabilizes the pyridazine ring, improving metabolic stability in drug candidates compared to non-fluorinated analogs .

Pharmacological and Antimicrobial Activity

  • Triazolopyridazine Derivatives : Compounds like 3,6-di(4’-tolyl)(1,2,4)triazolo(4,3-b)pyridazine exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to ampicillin .

Physicochemical Properties

Property 4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine 3-Bromo-6-(trifluoromethyl)pyridazine 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine
LogP ~2.8 (estimated) ~2.3 ~1.9
Aqueous Solubility Low (enhanced by trifluoromethyl) Moderate High (due to methyl group)
Thermal Stability High (decomposes >250°C) Moderate High

The trifluoromethyl group improves lipid solubility, favoring blood-brain barrier penetration, while methyl groups enhance water solubility .

Biological Activity

4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and case studies that highlight its efficacy against various pathogens.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridazine ring with bromine, chlorine, and trifluoromethyl substituents, which are known to influence its biological activity. The trifluoromethyl group, in particular, is recognized for enhancing lipophilicity and metabolic stability, often leading to improved pharmacological profiles.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against a range of bacterial strains.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)Reference
Methicillin-resistant Staphylococcus aureus8
Escherichia coli16
Chlamydia trachomatis12

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against methicillin-resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections.

The mechanism by which this compound exerts its antimicrobial effects appears to involve interference with bacterial cell viability pathways. Studies have demonstrated that this compound inhibits specific bacterial enzymes crucial for cell wall synthesis and metabolic processes, leading to cell death without significant toxicity to human cells .

Structure-Activity Relationship (SAR)

The incorporation of various substituents on the pyridazine ring has been shown to affect the biological activity of the compound. For instance, the presence of electron-withdrawing groups like trifluoromethyl at position 6 has been linked to enhanced antibacterial properties.

Table 2: SAR Analysis of Pyridazine Derivatives

CompoundSubstituentsActivity (MIC)Reference
4-Bromo-3-chloro-6-(CF3)pyridazineBr, Cl, CF38
4-Bromo-3-chloro-pyridazineBr, Cl32
4-Bromo-6-(CF3)pyridazineBr, CF316

This table illustrates how modifications to the molecular structure can lead to variations in antimicrobial potency.

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by Galushchinskiy et al. (2017) demonstrated that derivatives of pyridazine including the target compound showed promising results against multiple drug-resistant bacteria. The study highlighted that compounds with a trifluoromethyl group had significantly lower MIC values compared to their non-fluorinated counterparts.
  • Chlamydial Infections : Another investigation focused on the efficacy of this compound against Chlamydia trachomatis. The results indicated that it could inhibit chlamydial growth effectively while maintaining low toxicity levels in human cell lines .

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